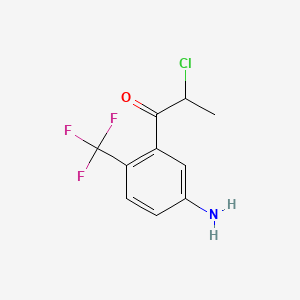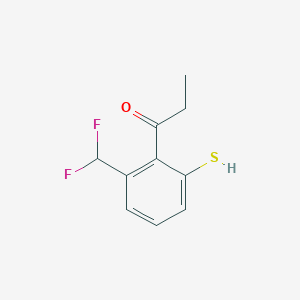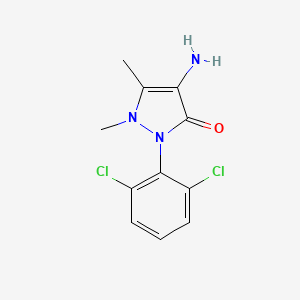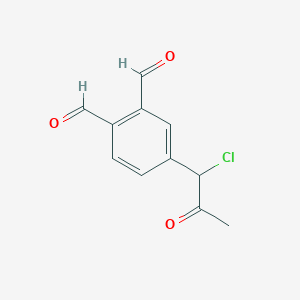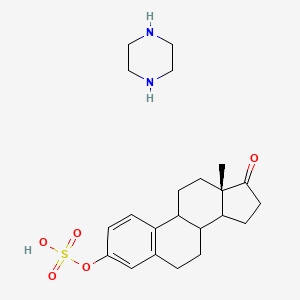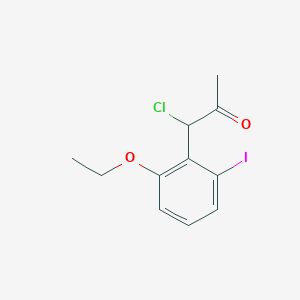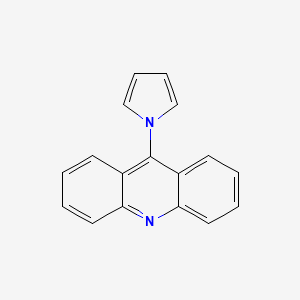
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is a chemical compound with the molecular formula C6H11BrCl3NO2 and a molecular weight of 315.41 g/mol . This compound is known for its unique structure, which includes a trichloroethyl ester group and a hydrobromide salt. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide typically involves the esterification of N-Methyl-L-alanine with 2,2,2-trichloroethanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl ester group can undergo hydrolysis, releasing the active N-Methyl-L-alanine moiety, which can then interact with biological targets. The hydrobromide salt form enhances its solubility and stability, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide can be compared with similar compounds such as:
N-Methyl-L-alanine Ethyl Ester: This compound lacks the trichloroethyl group, resulting in different chemical properties and reactivity.
N-Methyl-L-alanine Methyl Ester: Similar to the ethyl ester, this compound has a simpler ester group, affecting its stability and reactivity.
L-Alanine 2,2,2-Trichloroethyl Ester: This compound lacks the N-methyl group, leading to different biological activity and applications.
The uniqueness of this compound lies in its combination of the trichloroethyl ester group and the hydrobromide salt, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C6H11BrCl3NO2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate;hydrobromide |
InChI |
InChI=1S/C6H10Cl3NO2.BrH/c1-4(10-2)5(11)12-3-6(7,8)9;/h4,10H,3H2,1-2H3;1H/t4-;/m0./s1 |
InChI-Schlüssel |
VBGQEGYLDKODBX-WCCKRBBISA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC.Br |
Kanonische SMILES |
CC(C(=O)OCC(Cl)(Cl)Cl)NC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate](/img/structure/B14062168.png)
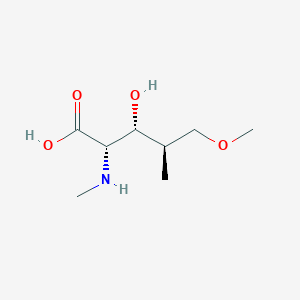

![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
